1-(pyridin-2-yl)-1H-indole-3-carbaldehyde
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Overview
Description
1-(pyridin-2-yl)-1H-indole-3-carbaldehyde is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in many natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(pyridin-2-yl)-1H-indole-3-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, which uses phosphorus oxychloride and dimethylformamide to form the formyl group on the indole ring . Another method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(pyridin-2-yl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in electrophilic substitution reactions due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products: The major products formed from these reactions include indole-3-carboxylic acid, indole-3-methanol, and various substituted indoles .
Scientific Research Applications
1-(pyridin-2-yl)-1H-indole-3-carbaldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(pyridin-2-yl)-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind to multiple receptors and enzymes, influencing biological processes such as cell signaling and gene expression . The aldehyde group can form covalent bonds with nucleophiles, further modulating its biological activity .
Comparison with Similar Compounds
- Indole-3-carbaldehyde
- 3-Formylindole
- 3-Indolylformaldehyde
- β-Indolylaldehyde
Comparison: 1-(pyridin-2-yl)-1H-indole-3-carbaldehyde is unique due to the presence of the pyridyl group, which enhances its reactivity and potential for forming more complex structures . This distinguishes it from other indole derivatives that lack this functional group.
Properties
IUPAC Name |
1-pyridin-2-ylindole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-10-11-9-16(14-7-3-4-8-15-14)13-6-2-1-5-12(11)13/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOFNACVRMTGID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C3=CC=CC=N3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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